molecular formula C15H12FN3OS3 B2784461 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide CAS No. 941875-59-8

2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide

Cat. No.: B2784461
CAS No.: 941875-59-8
M. Wt: 365.46
InChI Key: UTJRSDCYNNAILA-UHFFFAOYSA-N
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Description

The compound 2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)-N-(thiazol-2-yl)acetamide features a thiazole core substituted with a 4-fluorobenzylthio group at position 2 and an acetamide linker bonded to a second thiazol-2-yl group.

Properties

IUPAC Name

2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3OS3/c16-11-3-1-10(2-4-11)8-22-15-18-12(9-23-15)7-13(20)19-14-17-5-6-21-14/h1-6,9H,7-8H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJRSDCYNNAILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent variations, along with physicochemical and biological

Compound Name Key Substituents Melting Point (°C) Biological Activity (MIC/IC₅₀) Spectral Features (IR/NMR) Reference
Target Compound 4-Fluorobenzylthio (C6H4F), thiazol-2-ylacetamide Not reported Not reported Expected C=O (~1700 cm⁻¹), NH (~3450 cm⁻¹) N/A
N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 4-Chlorobenzylthio, phenoxyacetamide 132–134 Antimicrobial (MIC: 12.5 µg/mL) IR: C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)
N-(2-Chlorobenzyl)-2-(2-(4-(2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide (8c) 2-Chlorobenzyl, morpholinoethoxy-phenylthiazole 114–116 Not reported 1H NMR: δ 7.2–7.4 (aromatic), δ 3.6 (morpholine)
2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide (1c) Pyridine-thioacetamide, bis(4-methoxyphenyl) Not reported CD73 inhibition (IC₅₀: <1 µM) HRMS: m/z 506.12 [M+H]+
N-(4-Methylthiazol-2-yl)-2-m-tolylacetamide (107b) m-Tolylacetamide, 4-methylthiazole Not reported Antimicrobial (MIC: 6.25 µg/mL) 1H NMR: δ 2.3 (CH3), δ 7.1–7.3 (aromatic)
Key Observations:
  • Substituent Impact on Bioactivity : The presence of halogenated benzyl groups (e.g., 4-chloro in 5e) correlates with enhanced antimicrobial activity, likely due to increased lipophilicity and membrane penetration . The target compound’s 4-fluorobenzyl group may exhibit similar properties.
  • Thiazole vs. Thiadiazole Cores : Compounds with 1,3,4-thiadiazole cores (e.g., 5e) show lower thermal stability (mp 132–134°C) compared to dual-thiazole systems, which often exhibit higher melting points (>150°C) due to stronger intermolecular interactions .
  • Electron-Withdrawing Groups : The 4-fluorobenzylthio group in the target compound is analogous to the 4-methoxyphenyl substituents in compound 1c, which enhance enzymatic inhibition (e.g., CD73 IC₅₀ <1 µM) by stabilizing charge-transfer interactions .

Spectral and Analytical Data

  • IR Spectroscopy : The target compound’s C=O stretch (~1700 cm⁻¹) and NH stretch (~3450 cm⁻¹) align with acetamide-thiazole derivatives in .
  • 1H NMR : Expected signals include δ 7.3–7.5 (4-fluorobenzyl aromatic protons), δ 4.2 (SCH2), and δ 3.8 (acetamide NH) .

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